molecular formula C16H23N3O2 B7468484 1-Cyclohexyl-4-(4-nitrophenyl)piperazine

1-Cyclohexyl-4-(4-nitrophenyl)piperazine

Cat. No.: B7468484
M. Wt: 289.37 g/mol
InChI Key: YYSXXRSTZDEWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-nitrophenyl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name

1-cyclohexyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXXRSTZDEWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • MT-45 features a 1,2-diphenylethyl group at the 4-position instead of a 4-nitrophenyl group.
  • The diphenylethyl substituent enhances lipophilicity and opioid receptor affinity, whereas the nitro group in 1-cyclohexyl-4-(4-nitrophenyl)piperazine may favor interactions with enzymes or other non-opioid targets.

Pharmacological Activity :

  • MT-45 is a synthetic opioid with analgesic potency comparable to morphine. Its S(+)-enantiomer exhibits 18.3–61.6 times greater activity than the R(−)-isomer .
  • Adverse effects include hearing loss, unconsciousness, and opioid-like dependence .

Metabolism :

  • MT-45 undergoes phase I/II metabolism, producing hydroxylated, glucuronidated, and sulfated metabolites . Fluorinated analogs (e.g., 2F-MT-45) show similar metabolic pathways but altered clearance rates .
  • No metabolic data are available for this compound, though nitro groups are often metabolized to reactive intermediates (e.g., nitroso or hydroxylamine derivatives).

PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)

Structural Differences :

  • PB28 contains a tetrahydronaphthalenylpropyl chain at the 4-position, enabling high-affinity binding to σ receptors .

Pharmacological Activity :

  • PB28 is a σ2 receptor ligand with applications in cancer imaging and therapy. Fluorescent derivatives of PB28 are used to study tumor cell uptake .
  • Contrast : The nitrophenyl analog lacks σ receptor affinity but may target enzymes like tyrosinase or kinases due to its nitroaryl moiety .

Nitrophenylpiperazine Derivatives (e.g., 4a–m)

Structural Similarities :

  • Derivatives such as 1-(4-nitrophenyl)piperazine share the nitroaryl group but lack the cyclohexyl substituent.

Pharmacological Activity :

  • In tyrosinase inhibition assays, derivatives like 4m (IC₅₀ = 2.3 µM) outperform reference inhibitors like kojic acid (IC₅₀ = 16.7 µM) .
  • Anticancer derivatives (e.g., OMS1–OMS13 ) coupled with benzhydryl or sulfonamide groups show cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ < 10 µM) .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity Potency/IC₅₀
MT-45 1,2-Diphenylethyl Opioid agonist Morphine-equivalent
This compound 4-Nitrophenyl Tyrosinase inhibition (hypothetical) N/A (see analogs: 2.3–16.7 µM )
PB28 Tetrahydronaphthalenylpropyl σ2 receptor binding Kᵢ = 14 nM
OMS derivatives Benzhydryl/sulfonamide + nitrophenyl Anticancer IC₅₀: 1.2–9.8 µM

Key Observations :

  • Cyclohexyl Group : Enhances lipophilicity and membrane permeability, critical for CNS penetration in MT-45 and σ receptor binding in PB28 .
  • Nitrophenyl Group: Directs activity toward non-opioid targets (e.g., enzymes, cancer pathways) via electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.